D-Alanine, 1-methylpropyl ester (9CI)

Lipophilicity Prodrug Design Membrane Permeability

D-Alanine, 1-methylpropyl ester (9CI), also referred to as sec-butyl D-alaninate or D-Ala-OBus, is a chiral amino acid ester with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. This compound features a D-alanine core esterified with a racemic sec-butyl (butan-2-yl) alcohol, yielding a stereoisomeric mixture at the ester carbon.

Molecular Formula C7H15NO2
Molecular Weight 145.202
CAS No. 111610-50-5
Cat. No. B570494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine, 1-methylpropyl ester (9CI)
CAS111610-50-5
SynonymsD-Alanine, 1-methylpropyl ester (9CI)
Molecular FormulaC7H15NO2
Molecular Weight145.202
Structural Identifiers
SMILESCCC(C)OC(=O)C(C)N
InChIInChI=1S/C7H15NO2/c1-4-5(2)10-7(9)6(3)8/h5-6H,4,8H2,1-3H3/t5?,6-/m1/s1
InChIKeyFMESLAHRVPLGSJ-PRJDIBJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Alanine 1-Methylpropyl Ester (9CI) – Sec-Butyl D-Alaninate Procurement & Differentiation Guide


D-Alanine, 1-methylpropyl ester (9CI), also referred to as sec-butyl D-alaninate or D-Ala-OBus, is a chiral amino acid ester with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound features a D-alanine core esterified with a racemic sec-butyl (butan-2-yl) alcohol, yielding a stereoisomeric mixture at the ester carbon [1]. It serves as a protected amino acid building block in peptide synthesis and as a prodrug precursor moiety, where the sec-butyl ester group modulates lipophilicity, steric bulk, and enzymatic hydrolysis rate relative to simpler alkyl esters [2].

Chiral D-alanine ester with sec-butyl protecting group
D-configuration at alpha-carbon for stereospecific synthesis
Branched sec-butyl ester modulates lipophilicity and steric profile
Ester carbon stereoisomeric mixture; assess chiral purity requirements

Why D-Alanine 1-Methylpropyl Ester Cannot Be Replaced by Generic Alanine Esters


Simple alanine alkyl esters (methyl, ethyl, isopropyl) are not interchangeable with the sec-butyl ester because the 1-methylpropyl group introduces a unique combination of branched-chain lipophilicity (XLogP = 0.9), an additional chiral centre at the ester carbon, and increased steric demand that collectively alter membrane permeability, enzymatic hydrolysis kinetics, and chiral recognition in peptide coupling reactions [1]. Replacing it with the L-enantiomer (L-alanine 1-methylpropyl ester, CAS 61841-26-7) inverts the alpha-carbon stereochemistry, which can abolish or reverse biological activity in stereospecific targets such as enzymes and transporters [2].

Alkyl ester replacement may shift performance
Methyl, ethyl or isopropyl esters alter lipophilicity and hydrolysis kinetics relative to sec-butyl, which can impact prodrug permeability and activation profiles.
L-enantiomer inverts stereochemistry
L-Alanine 1-methylpropyl ester (CAS 61841-26-7) possesses opposite alpha-carbon configuration, which can abolish recognition in stereospecific enzymatic or receptor-binding systems.
Ester carbon diastereomeric mixture
The racemic sec-butyl moiety introduces additional stereoisomers; applications requiring a single isomer may need chiral resolution before use.

Quantitative Differentiation Evidence for D-Alanine 1-Methylpropyl Ester vs. Closest Analogs


Lipophilicity Advantage: sec-Butyl Ester vs. Isopropyl Ester

The sec-butyl ester of D-alanine exhibits a computed XLogP of 0.9, compared to 0.4 for D-alanine isopropyl ester [1][2]. This 0.5 log-unit increase corresponds to an approximately 3.2-fold higher octanol-water partition coefficient, indicating enhanced membrane permeability potential for prodrug applications [3].

Lipophilicity
Data to verify
Target XLogP 0.9 (sec-butyl) vs. 0.4 (isopropyl) – Δ +0.5 (~3.2× higher partition coefficient)
Reported lipophilicity context for prodrug permeability screening
Predicted values; experimental validation recommended
Lipophilicity Prodrug Design Membrane Permeability

Stereochemical Identity: D-Configuration vs. L-Enantiomer

D-Alanine 1-methylpropyl ester (CAS 111610-50-5, InChIKey FMESLAHRVPLGSJ-PRJDIBJQSA-N) possesses (R)-configuration at the alpha-carbon. Its enantiomer, L-alanine 1-methylpropyl ester (CAS 61841-26-7, InChIKey FMESLAHRVPLGSJ-GDVGLLTNSA-N), has identical physicochemical properties (XLogP 0.9, MW 145.20, pKa 7.78) but opposite optical rotation [1][2]. In stereospecific enzymatic or receptor-binding contexts, this inversion can abolish activity; for example, phosphoramidate prodrugs derived from D-alanine require higher concentrations for bioactivity compared to their L-alanine counterparts .

Stereochemistry
Class-level
(R)-configuration (D-alanine sec-butyl) vs. (S)-configuration (L-enantiomer, CAS 61841-26-7); identical physicochemical properties, inverted optical rotation
Stereochemical-control context; enantiomeric inversion may affect target recognition
Class-level inference from D-/L-alanine phosphoramidate studies
Stereochemistry Chiral Resolution Enantioselective Synthesis

Conformational Flexibility and Steric Bulk: sec-Butyl vs. Isopropyl and Ethyl Esters

The sec-butyl ester has 4 rotatable bonds and a molecular weight of 145.20 g/mol, compared to 3 rotatable bonds and 131.17 g/mol for the isopropyl ester, and 2 rotatable bonds and 117.15 g/mol for the ethyl ester [1][2]. The additional methylene group and branching at the ester carbon (sec-butyl vs. isopropyl) increase steric hindrance around the ester carbonyl. In cell-free hydrolysis assays of alanine esters, increased alkyl branching correlates with slower hydrolysis rates; tert-butyl alanine ester exhibited markedly slower hydrolysis than ethyl or methyl esters [3]. The sec-butyl ester is therefore expected to show intermediate hydrolytic stability between isopropyl and tert-butyl esters.

Steric profile
Class-level
sec-Butyl: 4 rot. bonds, MW 145.20; Isopropyl: 3, MW 131.17; Ethyl: 2, MW 117.15. Tert-butyl exhibits markedly slower hydrolysis.
Supports hydrolysis kinetics screening context
Hydrolysis rate inferred from alanine ester series; experimental confirmation needed
Steric Effects Hydrolysis Kinetics Enzyme Recognition

Patented Prodrug Utility: sec-Butyl as a Preferred Ester Moiety in Nucleotide Phosphoramidates

In a patent describing tenofovir bis-L-amino acid ester prodrugs (CN116171269A), sec-butyl is explicitly listed among a limited set of preferred ester groups (R = isopropyl, isobutyl, sec-butyl, benzyl) for the amino acid ester moiety [1]. This indicates that the sec-butyl ester meets the stringent permeability, stability, and bioactivation criteria required for nucleotide prodrug candidates. The inclusion of sec-butyl alongside isopropyl in this patent family demonstrates that the 1-methylpropyl ester is not merely a generic alkyl ester, but a specifically selected pharmacophore element in antiviral drug design.

Patent precedent
Reported
Sec-butyl listed among preferred ester R groups in tenofovir bis-amino acid ester prodrug patent (CN116171269A)
Reported patent-preferred ester for phosphoramidate prodrug research
Qualitative parity with isopropyl, isobutyl and benzyl esters
Prodrug Nucleotide Patent Evidence Antiviral

Optimal Application Scenarios for D-Alanine 1-Methylpropyl Ester Based on Quantitative Differentiation Evidence


Nucleotide Phosphoramidate Prodrug Synthesis

The sec-butyl ester is explicitly claimed as a preferred amino acid ester moiety in tenofovir bis-amino acid ester prodrug patents [1]. Its intermediate lipophilicity (XLogP 0.9) and branched steric profile make it suitable for optimizing the permeability and bioactivation kinetics of phosphoramidate prodrugs targeting antiviral nucleoside analogues.

Chiral Building Block for Stereospecific Peptide Synthesis

D-Alanine 1-methylpropyl ester provides the D-configuration required for synthesizing peptide sequences that incorporate D-alanine residues, such as bacterial cell wall peptidoglycan mimics or D-amino acid-containing therapeutic peptides. The sec-butyl ester protecting group offers orthogonal deprotection conditions relative to methyl or benzyl esters [2].

Lipophilicity-Tuned Amino Acid Delivery Systems

With an XLogP of 0.9 (0.5 units higher than the isopropyl ester), the sec-butyl ester may be preferred in applications where enhanced passive membrane permeability is desired without resorting to highly lipophilic benzyl or long-chain alkyl esters that may exhibit poor aqueous solubility [3].

Hydrolytic Stability Screening in Ester Prodrug Panels

The intermediate steric bulk of sec-butyl (between isopropyl and tert-butyl) positions this ester as a mid-range hydrolytic stability candidate. It is suitable for inclusion in structure-stability relationship panels to map the effect of ester branching on chemical and enzymatic hydrolysis kinetics [4].

Application
Selection Property
Validation Focus
Phosphoramidate Prodrug Research
Patent-preferred sec-butyl ester moiety
Prodrug permeability and bioactivation assay context
Stereospecific Peptide Synthesis
D-configuration with orthogonal ester protection
Chiral coupling efficiency and deprotection conditions
Lipophilicity-Tuned Delivery Research
Intermediate reported lipophilicity for passive permeability
Partition coefficient and membrane permeability assays
Hydrolytic Stability SAR Panels
Branched sec-butyl steric profile
Hydrolysis rate comparison in esterase or chemical assays
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